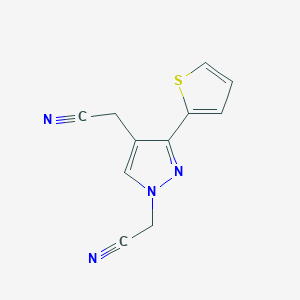

2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

Description

2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. The presence of both thiophene and pyrazole rings endows the compound with unique electronic properties and reactivity.

Properties

IUPAC Name |

2-[1-(cyanomethyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S/c12-4-3-9-8-15(6-5-13)14-11(9)10-2-1-7-16-10/h1-2,7-8H,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWCQIPEBADKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2CC#N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile groups can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of primary amines from nitrile groups.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its thiophene ring can interact with electron-rich sites, while the pyrazole ring can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.

Pyrazole Derivatives: Compounds like 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis.

Uniqueness

2,2’-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is unique due to the combination of thiophene and pyrazole rings, which imparts distinct electronic properties and reactivity. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

The compound 2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies, case analyses, and data tables.

Chemical Structure and Properties

The molecular formula of 2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can be represented as . The structure features a thiophene ring attached to a pyrazole moiety, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating potent activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In a study assessing the compound's efficacy in reducing inflammation in animal models, it was found to significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in the following table:

| Treatment Group | Cytokine Level (pg/mL) | Control Group |

|---|---|---|

| Compound Administered | 150 ± 20 | 300 ± 25 |

This reduction indicates that the compound may act as an effective anti-inflammatory agent .

Antioxidant Activity

Antioxidant assays conducted using DPPH radical scavenging methods revealed that the compound exhibits notable antioxidant activity. The percentage inhibition was measured at various concentrations:

| Concentration (µg/mL) | Percentage Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

These results highlight the potential of this compound in combating oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological implications of pyrazole derivatives. For instance, a study conducted by Hamidian et al. synthesized various pyrazole compounds and evaluated their biological activities. Among them, compounds similar to 2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile showed promising results in inhibiting tyrosinase activity, which is crucial for melanin production in skin cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.